

# VVD-130037 solubility and stability for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: VVD-130037

Cat. No.: B15616473

Get Quote

# VVD-130037: Application Notes for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**VVD-130037**, also known as BAY-3605349, is a first-in-class, orally active, covalent activator of Kelch-like ECH-associated protein 1 (KEAP1).[1][2][3] Its mechanism of action involves the activation of KEAP1, which subsequently leads to the degradation of Nuclear factor erythroid 2-related factor 2 (NRF2).[1][3][4] In certain cancers where the NRF2 pathway is overactivated, **VVD-130037**'s ability to reduce NRF2 levels results in significant inhibition of tumor growth.[1] [4][5] This document provides detailed application notes and protocols for the laboratory use of **VVD-130037**, focusing on its solubility, stability, and application in relevant assays.

**Physicochemical Properties** 

| Property          | -<br>Value   | Reference |
|-------------------|--------------|-----------|
| Synonyms          | BAY-3605349  | [1]       |
| Molecular Formula | C17H17CIN4O2 | [3][6]    |
| Molecular Weight  | 344.80 g/mol | [3][6]    |
| CAS Number        | 3034880-93-5 | [3]       |
|                   |              |           |



## **Solubility**

**VVD-130037** exhibits solubility in various organic solvents but is insoluble in water.[3] For optimal results, it is recommended to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility.[3]

| Solvent | Solubility | Concentration (mM) | Notes                                | Reference |
|---------|------------|--------------------|--------------------------------------|-----------|
| DMSO    | 64 mg/mL   | 185.61 mM          | Use fresh,<br>moisture-free<br>DMSO. | [3]       |
| DMSO    | 69 mg/mL   | 200.11 mM          | Use fresh,<br>moisture-free<br>DMSO. | [3]       |
| Ethanol | 17 mg/mL   | 49.31 mM           | [3]                                  | _         |
| Water   | Insoluble  | -                  | [3]                                  |           |

# **Stability and Storage**

Proper storage of **VVD-130037** is crucial to maintain its integrity and activity. Both the solid powder and stock solutions require specific storage conditions.

### **Solid Form**

| Storage Condition | Duration                   | Notes                              | Reference |
|-------------------|----------------------------|------------------------------------|-----------|
| -20°C             | 3 years                    | Keep away from moisture and light. | [3][4]    |
| 0 - 4°C           | Short term (days to weeks) | Dry and dark conditions.           | [6]       |

## **Stock Solutions**

It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]



| Solvent    | Storage<br>Condition | Duration | Notes                                                  | Reference |
|------------|----------------------|----------|--------------------------------------------------------|-----------|
| In solvent | -80°C                | 1 year   | [3][4]                                                 |           |
| In solvent | -80°C                | 6 months | Sealed storage,<br>away from<br>moisture and<br>light. | [1]       |
| In solvent | -20°C                | 1 month  | Sealed storage,<br>away from<br>moisture and<br>light. | [1][3]    |

## **Signaling Pathway**

**VVD-130037** targets the KEAP1-NRF2 signaling pathway. Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent degradation by the proteasome. In some cancer cells, this pathway is dysregulated, leading to an accumulation of NRF2 which promotes cell survival. **VVD-130037** activates KEAP1, restoring its ability to degrade NRF2, thereby inhibiting tumor growth.[1][4][7]





Click to download full resolution via product page

Caption: VVD-130037 activates KEAP1, leading to NRF2 degradation.

# **Experimental Protocols**



The following are general protocols that can be adapted for use with **VVD-130037**. Specific cell lines and experimental conditions may require optimization.

## **Preparation of Stock Solutions**

This workflow outlines the initial steps for preparing **VVD-130037** for in vitro and in vivo experiments.



Click to download full resolution via product page

Caption: Workflow for preparing VVD-130037 stock solutions.

Protocol:



- Weighing: Carefully weigh the desired amount of VVD-130037 powder in a sterile microcentrifuge tube.
- Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM). Vortex thoroughly until the compound is completely dissolved.
   Gentle warming may be required.
- Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freezethaw cycles.
- Storage: Store the aliquots at -80°C for long-term use.[1][3]

# In Vitro Cell-Based Assay: Measuring NRF2 Degradation by Western Blot

This protocol describes how to treat cells with **VVD-130037** and subsequently measure the levels of NRF2 protein.

#### Materials:

- Cancer cell line with known NRF2 activation (e.g., A549, H460)
- · Complete cell culture medium
- VVD-130037 stock solution (e.g., 50 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)



- Primary antibodies (anti-NRF2, anti-beta-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Protocol:

- Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
- Cell Treatment: The following day, treat the cells with various concentrations of VVD-130037 (e.g., 0.1, 1, 10 μM) diluted in complete culture medium. Include a DMSO-only vehicle control. Incubate for the desired time (e.g., 6, 12, 24 hours).
- Cell Lysis:
  - Wash the cells twice with ice-cold PBS.
  - Add 100-200 μL of ice-cold lysis buffer to each well and scrape the cells.
  - Incubate on ice for 30 minutes, vortexing occasionally.
  - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  - Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
  - Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with primary antibodies (anti-NRF2 and anti-beta-actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the NRF2 levels to the loading control (beta-actin).

## **In Vivo Formulation Preparation**

For animal studies, **VVD-130037** can be formulated for oral administration. The following is an example formulation.

#### Materials:

- VVD-130037
- DMSO
- PEG300
- Tween 80
- Saline or ddH2O

Protocol for a 1 mL working solution:[3]

- Prepare a stock solution of VVD-130037 in DMSO (e.g., 64 mg/mL).[3]
- $\bullet~$  Take 50  $\mu L$  of the clarified DMSO stock solution.
- Add 400 μL of PEG300 and mix until the solution is clear.



- Add 50 μL of Tween 80 and mix well.
- Add 500 μL of ddH2O to bring the final volume to 1 mL.
- The mixed solution should be used immediately for optimal results.[3]

Note: This is a reference formulation and may require optimization based on the specific animal model and experimental design.

## **Safety Precautions**

**VVD-130037** is a potent bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood. For research use only. Not for human consumption.[4]

### Conclusion

**VVD-130037** is a valuable tool for studying the KEAP1-NRF2 signaling pathway and for investigating potential therapeutic strategies in cancers with NRF2 activation. Proper handling, storage, and the use of appropriate experimental protocols are essential for obtaining reliable and reproducible results. These application notes provide a foundation for the successful use of **VVD-130037** in a laboratory setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of VVD-130037: A first-in-class covalent allosteric KEAP1 activator for the treatment of NRF2-activated cancers - American Chemical Society [acs.digitellinc.com]
- 3. selleckchem.com [selleckchem.com]
- 4. VVD-130037 | Selective KEAP1 Activator | TargetMol [targetmol.com]



- 5. VVD-130037 for Advanced Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. medkoo.com [medkoo.com]
- 7. The Journey of VVD-130037 in Targeting KEAP1 x Nrf2 Pathways for Solid Neoplasms [synapse.patsnap.com]
- To cite this document: BenchChem. [VVD-130037 solubility and stability for laboratory use].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616473#vvd-130037-solubility-and-stability-for-laboratory-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com